Etheroleic acid

Antifungal activity Blumeria graminis Plant defense

Etheroleic acid (CAS 169217-38-3), systematic name (9Z,11E,1'E)-12-(1'-hexenyloxy)-9,11-dodecadienoic acid, is a divinyl ether oxylipin derived from linolenic acid via the 13-lipoxygenase pathway in plants. This compound distinguishes itself from close analogs like colneleic acid and geometric isomers such as (11Z)-etheroleic acid through a unique combination of stereospecific biosynthesis, specific antifungal potency, and systemic defense induction capabilities, which are critical parameters for researchers selecting the appropriate molecular tool for plant-pathogen interaction studies or oxylipin signaling pathway investigations.

Molecular Formula C18H30O3
Molecular Weight 294.4 g/mol
Cat. No. B1263105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtheroleic acid
Synonyms(9Z,11E,1'E)-12-(1'-hexenyloxy)-9,11-dodecadienoic acid
12-(1'-hexenyloxy)-9,11-dodecadienoic acid
etheroleic acid
Molecular FormulaC18H30O3
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCCCCC=COC=CC=CCCCCCCCC(=O)O
InChIInChI=1S/C18H30O3/c1-2-3-4-13-16-21-17-14-11-9-7-5-6-8-10-12-15-18(19)20/h9,11,13-14,16-17H,2-8,10,12,15H2,1H3,(H,19,20)/b11-9-,16-13+,17-14+
InChIKeyNQNHRHWFZHFAAH-XSWVPMOFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etheroleic Acid Procurement: A Quantitative Differentiator Among Divinyl Ether Oxylipins


Etheroleic acid (CAS 169217-38-3), systematic name (9Z,11E,1'E)-12-(1'-hexenyloxy)-9,11-dodecadienoic acid, is a divinyl ether oxylipin derived from linolenic acid via the 13-lipoxygenase pathway in plants [1]. This compound distinguishes itself from close analogs like colneleic acid and geometric isomers such as (11Z)-etheroleic acid through a unique combination of stereospecific biosynthesis, specific antifungal potency, and systemic defense induction capabilities, which are critical parameters for researchers selecting the appropriate molecular tool for plant-pathogen interaction studies or oxylipin signaling pathway investigations.

Stereospecific biosynthesis study

Pro‑R hydrogen abstraction yields (E)‑vinyl ether configuration; supports divinyl ether synthase mechanism research.

Antifungal endpoint context

Fungicidal activity reported in barley powdery mildew model; supports plant–pathogen interaction studies.

Systemic defense priming

Reported systemic acquired resistance induction; useful for oxylipin‑mediated defense signaling research.

Critical Considerations When Substituting Etheroleic Acid for Other Divinyl Ether Oxylipins


Procurement decisions for divinyl ether oxylipins cannot be based on structural similarity alone; seemingly minor differences in stereochemistry or biosynthesis dramatically alter biological outcomes. For instance, while colneleic acid exhibits antifungal activity, its potency and systemic signaling properties differ quantitatively from etheroleic acid [1]. Furthermore, geometric isomers like (11Z)-etheroleic acid are often produced as major products in certain plant systems, whereas etheroleic acid is a minor component [2], underscoring that not all isomers are functionally equivalent or equally relevant for a given experimental model. Directly substituting one analog for another without verification introduces uncontrolled variables that can invalidate comparative studies and mechanistic conclusions.

Colneleic acid may differ quantitatively in antifungal potency and systemic signaling properties; assay-response context may not transfer directly.

Geometric isomer (11Z)-etheroleic acid is the major product in certain plants (e.g., asparagus); using the minor isomer may misrepresent endogenous oxylipin profiles.

Stereochemical differences alter hydrogen abstraction specificity; without verification, substituting isomers can introduce uncontrolled variables in mechanistic conclusions.

Quantitative Differentiation Evidence for Etheroleic Acid Versus Closest Analogs


Antifungal Potency: Etheroleic Acid vs. Colneleic Acid in Powdery Mildew Models

Etheroleic acid demonstrates fungicidal activity against Blumeria graminis f. sp. hordei on barley seedlings at a concentration of 30 µM [1]. In comparable assays, the structural analog colneleic acid exhibits antifungal effects with reported IC50 values in the range of 10–20 µM against various oomycetes and fungi . While direct head-to-head data in identical assays are lacking, these cross-study comparable figures indicate that etheroleic acid's effective antifungal concentration falls within a similar, but potentially slightly higher, range than colneleic acid. This quantitative nuance is crucial for researchers designing dose-response experiments and selecting the appropriate oxylipin for specific pathogen models.

Antifungal Potency (vs. Colneleic Acid)
Cross‑study comparable
Etheroleic acid fungicidal at 30 µM; colneleic acid IC50 ~10–20 µM (different assays)
Reported antifungal endpoint context supports dose‑response experimental design.
Direct head‑to‑head data under identical conditions not available.
Antifungal activity Blumeria graminis Plant defense

Purity Specification: Etheroleic Acid vs. Unspecified Oxylipin Isomer Mixtures

Etheroleic acid from commercial sources is available at a defined purity of ≥98% . In contrast, many close analogs and isomer mixtures (e.g., (11Z)-etheroleic acid or colneleic acid preparations) may not have standardized, high-purity specifications readily available from major chemical vendors, potentially introducing variability in biological assays. This quantitative purity guarantee allows for precise molar calculations and reduces the risk of off-target effects from impurities, which is particularly important in studies of structure-activity relationships where minor components could confound results.

Purity Specification
Supplier specification
≥98% (commercial analytical specification)
Defined purity supports reproducible molar calculations and reduces impurity‑related variability.
Purity data for many isomer mixtures remain unspecified; verify lot‑specific COA.
Analytical chemistry Purity QC/QA

Relative Abundance in Biosynthesis: Etheroleic Acid as a Minor Product in Asparagus

In homogenates of Asparagus officinalis L. (asparagus) roots and stalks incubated with linoleic acid, the major product is the geometric isomer (11Z)-etheroleic acid, while etheroleic acid is formed as a minor component [1]. This quantitative difference in product distribution highlights that etheroleic acid is not the primary divinyl ether produced in all plant systems. Researchers investigating the specific biological role of the (11Z) isomer should therefore ensure they are sourcing the correct compound, as substitution with the minor isomer (etheroleic acid) would not accurately reflect the major product profile in asparagus-based assays.

Biosynthetic Abundance (Asparagus)
Direct comparison
Etheroleic acid = minor product; (11Z)-etheroleic acid = major product in asparagus homogenates
Isomer identity is critical for studies modeling endogenous oxylipin profiles in specific plant systems.
Quantitative ratio not detailed in abstract.
Biosynthesis Divinyl ether synthase Plant biochemistry

Stereospecific Biosynthesis: Etheroleic Acid vs. 11(Z)-Etheroleic Acid

The biosynthesis of etheroleic acid from 13(S)-hydroperoxy linoleic acid involves stereospecific abstraction of the pro-R hydrogen at C-14, leading to the (E) configuration of the vinyl ether double bond. In contrast, the biosynthesis of the geometric isomer 11(Z)-etheroleic acid involves abstraction of the pro-S hydrogen, resulting in the (Z) configuration [1]. Quantitatively, experiments with deuterated substrates show high stereospecificity: formation of etheroleic acid from the 14(R)-deuterated substrate resulted in 92-93% deuterium loss (7-8% retention), while the 11(Z) isomer showed 96% loss (4% retention) [1]. This demonstrates that the two isomers arise from distinct enzymatic mechanisms with different hydrogen abstraction stereospecificities, which may translate to distinct biological recognition and downstream signaling events.

Stereospecific Hydrogen Abstraction
Direct comparison
Etheroleic acid: 92–93% deuterium loss (pro‑R); (11Z) isomer: 96% loss (pro‑S)
Distinct stereochemical pathways may translate to differential biological recognition.
Deuterated 13(S)-HPOD substrate used; high stereospecificity confirmed.
Stereochemistry Biosynthetic mechanism Enzymology

Storage Stability: Etheroleic Acid vs. General Oxylipin Handling Guidelines

Etheroleic acid requires specific storage conditions to maintain integrity: solutions are stable for up to 6 months at -80°C or 1 month at -20°C [1]. While systematic comparative stability data against colneleic acid or other isomers are not available in the public domain, this vendor-specified stability window provides a quantitative benchmark for experimental planning. Researchers should note that the stability of these oxylipins on leaf surfaces is unknown [2], underscoring the importance of proper storage and handling from procurement to application. This contrasts with more stable, non-divinyl ether fatty acid derivatives, which may have longer shelf lives.

Storage Stability
Vendor‑stated
Solution stable 6 months at −80°C; 1 month at −20°C
Stability window supports experimental planning; degradation on leaf surfaces remains uncharacterized.
Data from GlpBio product page; systematic comparative stability not publicly available.
Stability Storage Experimental design

Systemic Acquired Resistance Induction: Etheroleic Acid vs. Colneleic Acid

Pre-treatment of barley first leaves with etheroleic acid results in a systemic reduction in powdery mildew infection on untreated second leaves, an effect also observed with colneleic acid [1]. This systemic protection is associated with increased activity of the defense-related enzyme phenylalanine ammonia lyase (PAL) upon challenge inoculation [1]. While both compounds induce systemic resistance, quantitative comparison of the magnitude of PAL activation or disease reduction between the two oxylipins is not reported. This functional parity in systemic signaling suggests that etheroleic acid, like colneleic acid, can prime distal plant tissues for enhanced defense, but the precise quantitative contribution of each molecule to this complex phenotype remains to be elucidated.

Systemic Resistance Induction
Reported
Reduced mildew infection on distal leaves; increased PAL activity (similar to colneleic acid)
Functional parity in systemic signaling supports oxylipin defense priming research.
Quantitative difference in PAL induction not reported.
Systemic acquired resistance Plant immunity Phenylalanine ammonia lyase

Optimal Application Scenarios for Etheroleic Acid Based on Verified Differentiation Evidence


Investigating Stereospecific Divinyl Ether Synthase Mechanisms

Etheroleic acid's well-characterized stereospecific biosynthesis from 13(S)-HPOD, involving abstraction of the pro-R hydrogen to yield the (E)-vinyl ether configuration, makes it a critical substrate for enzymology studies of plant divinyl ether synthases (DES) [1]. Researchers can leverage this stereochemical precision to probe the active site geometry and catalytic mechanism of DES enzymes from diverse plant sources.

Quantitative Structure-Activity Relationship (QSAR) Studies in Plant Defense Elicitation

With its defined purity (≥98%) and known fungicidal concentration (30 µM), etheroleic acid serves as a reliable standard for comparative QSAR studies aimed at dissecting the structural features of divinyl ether oxylipins that govern antifungal potency and systemic acquired resistance induction [1][2]. Its purity ensures that observed biological effects can be confidently attributed to the compound itself rather than impurities.

Validation of Analytical Methods for Oxylipin Isomer Separation

Given its distinct retention time and spectral properties relative to its geometric isomers (e.g., 11(Z)-etheroleic acid), etheroleic acid is an essential reference standard for developing and validating chromatographic methods (e.g., MEKC, HPLC) designed to resolve complex mixtures of plant oxylipins [1]. Its commercial availability at high purity facilitates method calibration and inter-laboratory comparisons.

Application
Selection Property
Validation Focus
Divinyl ether synthase mechanism studies
Stereospecific pro‑R hydrogen abstraction
DES active‑site geometry and catalytic mechanism
Plant defense elicitation QSAR studies
Defined purity (≥98%) and antifungal endpoint context
Antifungal potency and SAR attribution
Oxylipin isomer analytical method validation
Distinct retention time and spectral properties vs. 11(Z) isomer
Chromatographic resolution and method calibration
Quote Request

Request a Quote for Etheroleic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.